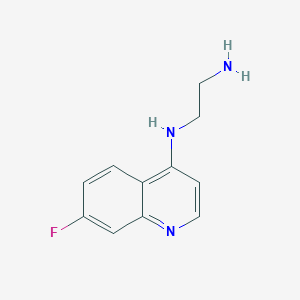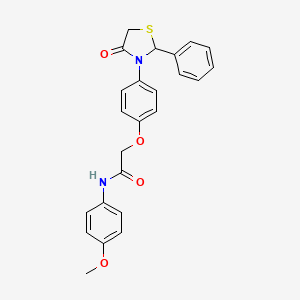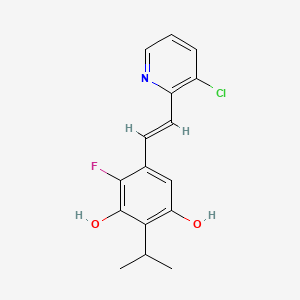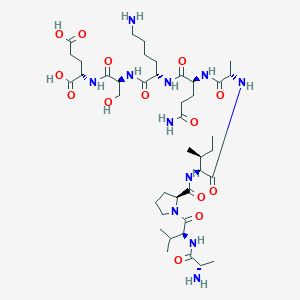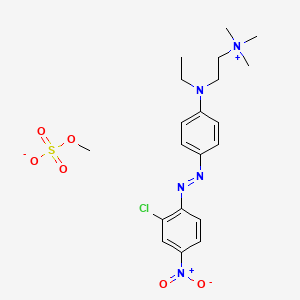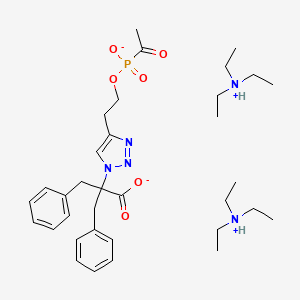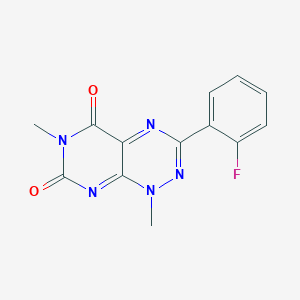
Anticancer agent 188
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 188, also known as compound D43, is a promising compound in the field of oncology. It has shown significant potential in inhibiting the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) cells. The compound works by inducing reactive oxygen species (ROS)-mediated apoptosis and DNA damage, leading to cell cycle arrest at the G2/M phase .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 188 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Common techniques used in industrial production include high-pressure homogenization, wet milling, and anti-solvent precipitation .
化学反応の分析
Types of Reactions
Anticancer agent 188 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .
科学的研究の応用
Anticancer agent 188 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to organic synthesis, reaction mechanisms, and chemical properties.
Biology: It is used to investigate cellular processes, such as apoptosis, cell cycle regulation, and DNA damage response.
Medicine: The compound is being explored as a potential therapeutic agent for various types of cancer, particularly TNBC.
Industry: this compound is used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of Anticancer agent 188 involves several key steps:
Induction of Reactive Oxygen Species (ROS): The compound induces the production of ROS, which leads to oxidative stress and damage to cellular components.
DNA Damage: The ROS-mediated oxidative stress results in DNA damage, which triggers the DNA damage response pathways.
Cell Cycle Arrest: The DNA damage leads to cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells.
Apoptosis: The compound induces apoptosis, or programmed cell death, through the activation of apoptotic pathways.
類似化合物との比較
Anticancer agent 188 can be compared with other similar compounds, such as:
Sulforaphane: An isothiocyanate compound derived from cruciferous vegetables, known for its anticancer properties.
This compound is unique in its ability to induce ROS-mediated apoptosis and DNA damage, leading to cell cycle arrest at the G2/M phase. This mechanism of action distinguishes it from other anticancer agents and highlights its potential as a novel therapeutic option .
特性
分子式 |
C13H10FN5O2 |
|---|---|
分子量 |
287.25 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H10FN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-5-3-4-6-8(7)14/h3-6H,1-2H3 |
InChIキー |
IXBZXPNSKYJPBM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
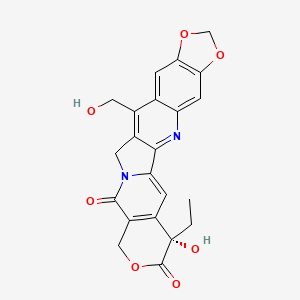
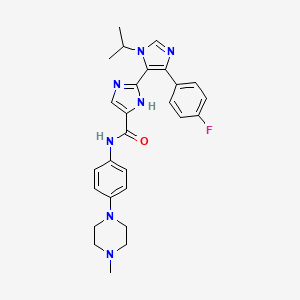

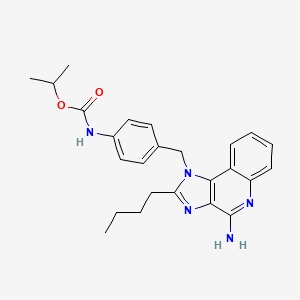
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
